Home > Products > Building Blocks P7679 > 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL
1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL - 1206969-94-9

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL

Catalog Number: EVT-1713792
CAS Number: 1206969-94-9
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Paliperidone

  • Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound with diverse pharmacological properties. It acts as an atypical antipsychotic and is used to treat schizophrenia and schizoaffective disorder. []
  • Relevance: Paliperidone shares a structural similarity with 1-(2-Ethylamino-pyrimidin-4-yl)-piperidin-3-ol in the form of a substituted piperidine ring directly linked to a heterocyclic scaffold. While 1-(2-Ethylamino-pyrimidin-4-yl)-piperidin-3-ol incorporates a pyrimidine ring, Paliperidone features a pyrido[1,2-a]pyrimidin-4-one moiety. []

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound serves as an intermediate in the synthesis of Risperidone, an atypical antipsychotic drug. [, , ]
  • Relevance: Similar to Paliperidone, this compound exhibits structural parallels with 1-(2-Ethylamino-pyrimidin-4-yl)-piperidin-3-ol through the presence of a substituted piperidine ring connected to a pyrido[1,2-a]pyrimidin-4-one system. The key difference lies in the substituent on the piperidine nitrogen. While 1-(2-Ethylamino-pyrimidin-4-yl)-piperidin-3-ol features a simple ethylamine group, this compound has a more complex 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl substituent. [, , ]

SR 16435 (1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one)

  • Compound Description: SR 16435 is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist that demonstrates analgesic properties in mice. []
  • Relevance: While structurally distinct from 1-(2-Ethylamino-pyrimidin-4-yl)-piperidin-3-ol in its core structure, SR 16435 also features a substituted piperidine ring as a key pharmacophore element. [] This highlights the importance of piperidine derivatives in medicinal chemistry, particularly in targeting diverse receptors like NOP and μ-opioid receptors.

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: The paper focuses on determining the crystal structure of this compound, without elaborating on its biological activity. []
Overview

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine ring substituted with an ethylamino group at the 2-position, combined with a piperidin-3-ol moiety. Its molecular structure allows for various scientific and industrial applications, particularly in the fields of drug discovery and development, where it is studied for antimicrobial and anticancer properties.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available for research purposes from chemical suppliers, reflecting its importance in ongoing scientific investigations.

Classification

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL can be classified as a heterocyclic organic compound, specifically belonging to the class of pyrimidine derivatives. Its structure incorporates both nitrogen-containing heterocycles (pyrimidine and piperidine), indicating potential pharmacological activity due to the presence of these functional groups.

Synthesis Analysis

Methods

The synthesis of 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL typically involves several key steps:

  1. Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
  2. Substitution with Ethylamino Group: The ethylamino group is introduced at the 2-position of the pyrimidine ring via nucleophilic substitution.
  3. Formation of Piperidin-3-OL: The piperidin-3-ol moiety is synthesized through cyclization involving suitable precursors, such as a 1,5-diamine.

Technical Details

The synthetic routes must be optimized for yield and purity, often requiring precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may also be employed to enhance reaction rates and efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL is C12H17N3OC_{12}H_{17}N_3O. Its structure features:

  • A pyrimidine ring with an ethylamino substituent.
  • A piperidine ring containing a hydroxyl group (alcohol) at the 3-position.

Data

The compound's molecular weight is approximately 219.29 g/mol. The specific arrangement of atoms contributes to its potential interactions with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions may convert it to its corresponding amines or alcohols.
  3. Substitution: Nucleophilic substitution reactions are possible, allowing for modifications of the ethylamino group with other nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or peracids.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles: Amines, thiols, or halides can replace the ethylamino group under basic conditions.
Mechanism of Action

The mechanism of action for 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL involves interaction with specific molecular targets:

Process

The compound may modulate key biological processes by targeting enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis. Its structural features allow it to fit into active sites of these targets, potentially inhibiting their function or altering their activity.

Data

Studies suggest that similar compounds have shown effectiveness in inhibiting protein kinases, which play crucial roles in cancer progression and treatment responses .

Physical and Chemical Properties Analysis

Physical Properties

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL typically exhibits:

  • Appearance: Solid state (exact appearance may vary based on purity).
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

The compound's stability under various conditions (temperature, light) needs to be assessed for practical applications. It may exhibit reactivity typical of amines and alcohols, particularly in nucleophilic substitution reactions.

Applications

Scientific Uses

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL has several applications:

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex therapeutic agents.
  2. Biological Research: Investigated for its potential antimicrobial and anticancer activities.
  3. Material Science: Explored for developing new materials or as catalysts in chemical reactions .
Synthesis and Structure-Activity Relationship (SAR) Studies

Synthetic Methodologies for Piperidine-Pyrimidine Hybrid Scaffolds

Piperidine-pyrimidine hybrids are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The core scaffold of 1-(2-ethylamino-pyrimidin-4-yl)-piperidin-3-ol is commonly constructed through:

  • Direct Displacement of Chloropyrimidines: 4,6-Dichloropyrimidine undergoes sequential substitution where piperidin-3-ol preferentially reacts at the C4-position due to enhanced electrophilicity, followed by ethylamine substitution at C2 [1] [8]. Microwave irradiation (120-150°C) significantly accelerates this step, improving yields from ~50% to >85% while reducing reaction times from hours to minutes [4].
  • Reductive Amination/Hydrogenation: Pyridine precursors can be hydrogenated to piperidines using Pd/C or Rh catalysts under mild H₂ pressure (1-5 atm). This approach is particularly valuable for accessing stereoselectively substituted piperidines, such as cis- or trans-3-hydroxypiperidines [4] [8]. For example, Beller et al. achieved diastereoselective cis-hydrogenation of pyridines using ruthenium catalysts, while Grygorenko et al. utilized rhodium for fluorinated analogs [8].
  • Multicomponent Reactions: One-pot Suzuki-Miyaura coupling followed by hydrogenation enables introduction of aryl/heteroaryl groups at the pyrimidine C5/C6 positions. Usuki et al. demonstrated chemoselective hydrogenation where pyridine rings were reduced while preserving indole aromaticity [8].

Table 1: Synthetic Approaches to Piperidine-Pyrimidine Hybrids

MethodConditionsYield RangeKey AdvantagesLimitations
SNArDIPEA, DMF, 80-100°C or MW, 120-150°C70-95%Regioselective C4 substitution; No metal catalystsLimited to activated pyrimidines
Pd/Rh Catalyzed Hydrogenation1-5% Pd/C, 1-5 atm H₂, EtOH, 25-60°C60-90%Access to stereodefined piperidines; Tolerates multiple functional groupsRequires chiral catalysts for enantioselectivity
Suzuki-Hydrogenation CascadePd(PPh₃)₄, K₂CO₃, then H₂/Pd-C55-75%Introduces aromatic diversity; ChemoselectiveMulti-step optimization required

Strategic Functionalization of the Pyrimidine Core for Bioactivity Enhancement

Bioactivity is exquisitely sensitive to substitutions on the pyrimidine ring, with each position offering distinct SAR opportunities:

  • C2 Position (Ethylamino Group): Replacement with methylamino reduces antiviral activity by 5-fold in alphavirus replicon assays, while bulkier isopropylamino enhances selectivity for kinase targets like CDK9 [3] [5]. Converting the amine to amides (e.g., trifluoroacetamide) or sulfonamides improves metabolic stability but often sacrifices cell permeability.
  • C4 Position (Piperidin-3-ol Linkage): Oxygen-to-nitrogen linker replacement (e.g., 4-piperidinylamino instead of 4-piperidinyloxy) enhances GPR119 agonist potency by occupying hydrophobic pockets. The hydroxymethyl analog shows 3-fold increased PKB inhibition (IC₅₀ = 35 nM) compared to the parent compound [1] [6].
  • C5 Position: Introducing electron-withdrawing groups (EWGs) like CN boosts CDK9 inhibition (Ki = 6 nM) and selectivity (>80-fold over CDK2) by forming a hydrogen bond with the kinase hinge region. Conversely, C5-OH or C5-alkyl groups diminish potency [3]. In antiviral scaffolds, 4-pyridylmethyl at C5 improves WEEV replicon inhibition (IC₅₀ = 0.5 μM) due to enhanced cellular uptake [2] [5].

Table 2: Bioactivity Modulation via Pyrimidine Functionalization

PositionGroupTargetActivity ShiftProposed Mechanism
C2EthylaminoAntiviralBaseline (IC₅₀ = 6.5 μM) [5]H-bond with viral polymerase
IsopropylaminoCDK9Ki = 7 nM (vs. 932 nM for OH) [3]Hydrophobic pocket occupancy
TrifluoroacetamideMetabolic Stabilityt₁/₂ (MLM) ↑ 2.1 → 72.7 min [6]Reduced oxidative deamination
C4Piperidin-3-yloxyPKBIC₅₀ = 35 nM [1]Ribose pocket interaction
Piperidin-4-ylaminoGPR119EC₅₀ ↓ 10-fold [6]Hydrophobic space occupancy
C5CNCDK9Ki = 6 nM; >80-fold sel. vs CDK2 [3]H-bond with kinase hinge
4-PyridylmethylWEEV RepliconIC₅₀ = 0.5 μM [5]Enhanced cellular uptake

Role of Ethylamino and Piperidin-3-ol Substituents in Binding Affinity

The ethylamino and piperidin-3-ol groups synergistically govern target engagement through complementary interactions:

  • Ethylamino Group (C2 Position):
  • Serves as a hydrogen bond donor to backbone carbonyls in kinase ATP pockets (e.g., CDK9 Glu107) and viral polymerase catalytic sites [3] [5].
  • Optimal chain length is critical: Extension to propylamino reduces PKB affinity 5-fold, while cyclopropylamino abolishes activity due to steric clash [1] [7].
  • N-Methylation disrupts H-bond donation capacity, decreasing μ-opioid receptor (MOR) binding affinity (Ki shift from 0.0034 nM to >100 nM) [7].

  • Piperidin-3-ol Substituent:

  • The hydroxyl group acts as a critical H-bond acceptor/donor. Its removal (piperidine analog) diminishes PKB inhibition 20-fold [1].
  • Stereochemistry dictates potency: (3R,4S)-stereoisomers exhibit 100-fold higher MOR agonist activity (EC₅₀ = 0.0013 nM) than (3S,4R)-counterparts due to optimal alignment with Asp147 in the orthosteric pocket [7] [10].
  • Conformational restraint via spirofusion (e.g., spiropiperidines) enhances selectivity for AGC kinases like PKB over PKA [1] [8].

Molecular dynamics simulations confirm that the ethylamino group anchors the pyrimidine core in the ATP-binding site, while the piperidin-3-ol hydroxyl interacts with conserved catalytic lysine residues in kinases or aspartate residues in GPCRs [3] [7].

Comparative Analysis of Analogous Derivatives in Antiviral and Receptor Agonist Contexts

Key structural analogs demonstrate how subtle modifications redirect bioactivity across target classes:

  • Antiviral Derivatives:
  • Replacement of piperidin-3-ol with 4-pyridylmethylamine (as in CCG-203926) improves stability against hepatic metabolism (MLM t₁/₂ = 2.1 → 25.9 min) and enhances blood-brain barrier permeability (PAMPA logPₑff = -4.16) for neurotropic virus targeting [2] [5].
  • Incorporation of trifluoromethyl at the piperidine nitrogen reduces P-glycoprotein recognition (Rho123 uptake ↑ 24.4% → 47.0%), significantly improving CNS exposure in alphavirus encephalitis models [2].

  • Kinase Inhibitors:

  • The dichlorobenzyl analog CCT128930 exhibits 153-fold selectivity for PKBβ (IC₅₀ = 8.5 nM) over PKA by exploiting a hydrophobic pocket formed by P-loop residues [1].
  • 5-CN substitution in Compound 12u achieves exceptional CDK9 selectivity (Ki = 6 nM) via H-bonding with Cys106, a residue absent in CDK2 [3].

  • GPCR Agonists:

  • Compound 27 (GPR119 agonist) uses N-trifluoromethyl-piperidine to enhance oral bioavailability and eliminate hERG inhibition (IC₅₀ > 30 μM). Non-fluorinated ethyl analogs show 10-fold lower GPR119 activation [6].

Table 3: Comparative Bioactivity of Key Structural Analogs

CompoundModificationPrimary TargetKey ActivityAdvantage vs. Parent
CCG-203926 [2]Piperidin-3-ol → 4-PyridylmethylamineWEEV RepliconIC₅₀ = 6.5 μM; MLM t₁/₂ = 25.9 min↑ Metabolic stability; ↑ CNS penetration
CCT128930 [1]C4-Benzyl + 2,4-diClPKBβIC₅₀ = 8.5 nM; 153-fold sel. vs PKAExploits hydrophobic P-loop pocket
12u [3]C5-CN substitutionCDK9Ki = 6 nM; >80-fold sel. vs CDK2H-bond with Cys106 hinge residue
Compound 27 [6]N-CF₃ piperidineGPR119EC₅₀ < 10 nM; hERG IC₅₀ > 30 μMEliminates hERG liability; ↑ oral F

The SAR data collectively underscore that:

  • Antiviral efficacy correlates with balanced lipophilicity (logP 2.5-3.5) and Pgp efflux minimization.
  • Kinase selectivity requires strategic exploitation of hydrophobic subpockets near the ATP site.
  • GPCR agonist potency benefits from sterically constrained, electron-deficient groups (e.g., N-CF₃) that avoid off-target ion channel interactions.

These insights provide a roadmap for rational optimization of 1-(2-ethylamino-pyrimidin-4-yl)-piperidin-3-ol toward specific therapeutic applications.

Properties

CAS Number

1206969-94-9

Product Name

1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL

IUPAC Name

1-[2-(ethylamino)pyrimidin-4-yl]piperidin-3-ol

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

InChI

InChI=1S/C11H18N4O/c1-2-12-11-13-6-5-10(14-11)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3,(H,12,13,14)

InChI Key

AOFQSHGTBQWRJM-UHFFFAOYSA-N

SMILES

CCNC1=NC=CC(=N1)N2CCCC(C2)O

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCCC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.